L-Azidonorleucine hydrochloride

Descripción

The exact mass of the compound (S)-2-Amino-6-azidohexanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

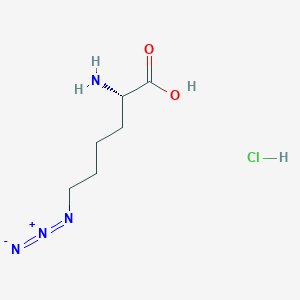

(2S)-2-amino-6-azidohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454334-76-9 |

Source

|

| Record name | (S)-2-amino-6-azidohexanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-Azidonorleucine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Azidonorleucine (ANL), supplied as a hydrochloride salt, is a non-canonical amino acid that serves as a powerful tool for the investigation of dynamic cellular processes. As a surrogate for the essential amino acid L-methionine, ANL is metabolically incorporated into nascent polypeptide chains. This incorporation is not promiscuous; it is dependent on the engineered expression of a mutant methionyl-tRNA synthetase (MetRS), a feature that enables unprecedented cell-type specificity in proteomic analysis. The true utility of ANL lies in its terminal azide group, a bioorthogonal chemical handle. This azide allows for covalent ligation to probes bearing a complementary alkyne group via "click chemistry," facilitating the detection, visualization, and enrichment of newly synthesized proteins. This guide provides a detailed examination of the core mechanism of action of L-Azidonorleucine hydrochloride, outlines experimental protocols, and presents key data for its application in modern biological research.

Core Mechanism of Action: Cell-Selective Protein Incorporation

The primary mechanism of L-Azidonorleucine (ANL) action revolves around its conditional incorporation into the proteome. Unlike other methionine analogs such as L-azidohomoalanine (AHA), ANL is not recognized by the wild-type methionyl-tRNA synthetase (MetRS) found in most eukaryotic and prokaryotic cells.[1][2] This inherent lack of recognition is the cornerstone of its cell-selective capabilities.

For ANL to be incorporated into proteins, a mutant version of MetRS must be exogenously expressed in the target cells.[3][4] Specific mutations in the methionine-binding pocket of the enzyme, such as the L262G mutation in E. coli MetRS (MetRSL262G) or the NLL-MetRS variant, expand the enzyme's substrate specificity to accept the bulkier side chain of ANL.[1][4][5]

The process unfolds as follows:

-

Cell-Specific Expression: A plasmid encoding the mutant MetRS is introduced into a specific cell population. This is often achieved using cell-type-specific promoters or other targeted expression systems (e.g., the Cre-Lox or Gal4/UAS systems).[2][4]

-

Enzymatic Activation: Inside the engineered cells, the mutant MetRS recognizes and activates ANL, charging it onto the endogenous methionine tRNA (tRNAMet).

-

Ribosomal Translation: The ANL-tRNAMet complex is accepted by the ribosome during mRNA translation.

-

Protein Incorporation: ANL is incorporated into the growing polypeptide chain at positions coded by the AUG (methionine) codon.[6]

Cells that do not express the mutant MetRS are unable to utilize ANL, and therefore their newly synthesized proteins remain unlabeled.[1][6] This selectivity allows for the precise analysis of protein synthesis within a single cell type in a heterogeneous environment, such as a mixed cell culture or a whole organism.[4][6]

Bioorthogonal Detection: The "Click Chemistry" Reaction

Once incorporated, the azide-functionalized proteome can be tagged with reporter molecules through highly specific and bioorthogonal "click chemistry" reactions.[7] Bioorthogonal reactions occur rapidly and with high yield in complex biological environments without interfering with native biochemical processes.[8]

Two primary forms of azide-alkyne cycloaddition are used:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction where a copper(I) catalyst joins the azide on ANL with a terminal alkyne on a probe molecule (e.g., a fluorophore or biotin).[7][9] While robust, the potential cytotoxicity of the copper catalyst often limits its use to fixed cells or protein lysates.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic catalyst by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[7] The ring strain of the cyclooctyne provides the activation energy for the reaction to proceed, making SPAAC suitable for labeling proteins in living cells and whole organisms.[8][10]

The choice of alkyne-probe dictates the downstream application, enabling techniques such as Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) for imaging or Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for affinity purification and subsequent proteomic analysis by mass spectrometry.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₄O₂·HCl | [3] |

| Molecular Weight | 208.65 g/mol | [3] |

| CAS Number | 1454334-76-9 | [3] |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble to 100 mM in water | [3] |

| Storage | Store at -20°C or -80°C | [3][7] |

Table 2: Representative Experimental Dosages and Concentrations

| Application | Organism/Cell Type | Concentration/Dosage | Duration | Source |

| In Vitro Labeling | CHO Cells | 1.5 mM | 6 hours | [7][11] |

| In Vivo (i.p. injection) | Mouse (neuronal labeling) | 4 - 400 mM (10 ml/kg) | Once daily for 1 week | [7] |

| In Vivo (drinking water) | Mouse (neuronal labeling) | 0.9 mg/day/g body weight | 21 days | [7] |

| In Vivo (food) | Drosophila | 4 mM in food | Varies | [4] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Mammalian Cells

This protocol is adapted from methodologies for labeling Chinese Hamster Ovary (CHO) cells.[7][11]

-

Cell Preparation: Plate mammalian cells expressing the appropriate mutant MetRS on a suitable culture dish. Culture until they reach the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare methionine-free cell culture medium. Supplement this medium with this compound to a final concentration of 1-2 mM. Note: While some protocols use methionine-free medium for efficiency, ANL labeling can also be achieved in complete medium, though incorporation rates may be lower.

-

Labeling Incubation: Remove the standard culture medium from the cells, wash once with PBS, and replace it with the prepared ANL-containing labeling medium.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a period ranging from 4 to 24 hours, depending on the desired labeling density and protein turnover rates.

-

Cell Lysis or Fixation: After incubation, wash the cells twice with ice-cold PBS. The cells can then be either lysed for downstream biochemical analysis (BONCAT) or fixed for imaging (FUNCAT).

Protocol 2: Click Chemistry Staining for Fluorescence Microscopy (FUNCAT)

This protocol describes a CuAAC reaction for visualizing ANL-labeled proteins in fixed cells.

-

Fixation: Fix the ANL-labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail Preparation: Prepare the following cocktail immediately before use. For a 1 ml final volume:

-

10 µM Alkyne-fluorophore (e.g., Alkyne-TAMRA)

-

1 mM Copper(II) Sulfate (CuSO₄)

-

10 mM Sodium Ascorbate (prepare fresh from powder)

-

1 mM THPTA ligand (optional, but recommended to stabilize Cu(I))

-

Add components to PBS in the order listed, vortexing briefly after adding the sodium ascorbate to reduce the Cu(II) to Cu(I).

-

-

Staining: Wash the cells three times with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with PBS. Counterstain nuclei with DAPI if desired. The cells are now ready for imaging using fluorescence microscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. peptide.com [peptide.com]

- 10. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetmol.cn [targetmol.cn]

L-Azidonorleucine Hydrochloride: A Technical Guide to its Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Azidonorleucine hydrochloride (AHA), a bioorthogonal analog of the amino acid methionine, has emerged as a powerful tool in the field of proteomics for the selective analysis of newly synthesized proteins. By exploiting the cell's natural translational machinery, AHA is incorporated into nascent polypeptide chains, introducing an azide moiety that serves as a chemical handle for subsequent bioorthogonal reactions. This enables the specific detection, enrichment, and identification of proteins synthesized within a defined time window, providing a dynamic snapshot of the proteome that is inaccessible through traditional proteomic methods. This technical guide provides an in-depth overview of the core principles, experimental workflows, and key applications of this compound in proteomics, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its implementation in research and drug development.

Core Principles of L-Azidonorleucine Labeling

L-Azidonorleucine is a non-canonical amino acid that is structurally similar to methionine, differing by the presence of an azide group on its side chain. This subtle modification allows it to be recognized by the endogenous methionyl-tRNA synthetase (MetRS) and incorporated into proteins during translation in place of methionine.[1] The key to its utility lies in the bioorthogonal nature of the azide group; it is chemically inert within the cellular environment but can undergo highly specific and efficient "click chemistry" reactions with alkyne-bearing probes.[2] This enables the covalent attachment of reporter molecules, such as fluorescent dyes for imaging or affinity tags like biotin for enrichment and subsequent mass spectrometry-based identification.[3]

The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] This methodology, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the selective isolation of newly synthesized proteins from the vast excess of pre-existing proteins, thereby significantly reducing sample complexity and enhancing the detection of low-abundance and dynamically regulated proteins.[4]

Key Applications in Proteomics

The ability to specifically label and analyze newly synthesized proteins has opened up new avenues of research in various biological contexts:

-

Monitoring Global Protein Synthesis: AHA labeling provides a direct measure of translational activity, allowing researchers to assess the global effects of cellular perturbations, such as drug treatment, stress, or disease states, on protein synthesis.[5]

-

Pulse-Chase Analysis of Protein Turnover: By performing a "pulse" of AHA labeling followed by a "chase" with methionine-containing media, the degradation rates of newly synthesized proteins can be determined, providing insights into protein stability and turnover.

-

Cell-Selective Proteomics: In complex, heterogeneous systems like tissues or co-cultures, expressing a mutant methionyl-tRNA synthetase (MetRS) that preferentially incorporates L-Azidonorleucine over methionine enables cell-type-specific labeling of the proteome.[6][7] This has been instrumental in dissecting the proteomes of specific cell populations within a mixed environment.

-

Analysis of Secreted Proteins (Secretomics): AHA labeling facilitates the identification of newly secreted proteins, even in the presence of serum-rich media, by enriching for the labeled proteins from the cell culture supernatant.[8]

-

Quantitative Proteomics: When combined with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), a method termed BONLAC (BONCAT with SILAC) allows for the accurate quantification of changes in the synthesis of specific proteins under different conditions.[9]

Data Presentation: Quantitative Parameters for L-Azidonorleucine Labeling

The following tables summarize key quantitative data from various studies to guide experimental design.

Table 1: L-Azidonorleucine (AHA/ANL) Concentration and Labeling Times in Cell Culture

| Cell Type | L-Azidonorleucine Concentration | Labeling Time | Application | Reference |

| HEK293T | 1 mM | 1 hour | BONCAT | [10] |

| HeLa | 50 µM | 2 hours | BONCAT-iTRAQ for autophagy studies | [2] |

| CHO | 1.5 mM | 6 hours | Cell-selective labeling | [7] |

| Murine Alveolar Macrophages | 2 mM | 35 minutes | Cell-selective labeling in co-culture | [6] |

| Arabidopsis Seedlings | 10 µM - 50 µM | 30 min exposure, 3 hr incorporation | BONCAT in plants | [11] |

| HEK cells overexpressing TrkB | Not specified | 2 hours | BONLAC for BDNF signaling | [12] |

| Rat Hippocampal Slices | 4 mM | 2.5 hours | BONCAT in tissue | [3] |

Table 2: Quantitative Mass Spectrometry Data from L-Azidonorleucine Labeling Studies

| Study Focus | Labeling Strategy | Number of Proteins Identified | Key Finding | Reference |

| BDNF-induced protein synthesis | BONLAC | 7,414 | Identification of nascent proteome upon BDNF stimulation. | [12] |

| Optic Nerve Injury | Quantitative BONCAT | Not specified | Identification of newly synthesized proteins in response to injury. | [13] |

| Liver-specific LKB1 Knockout Mice | Pulsed Azidohomoalanine Labeling in Mammals (PALM) | 2,951 (after 4 days) | In vivo labeling and identification of newly synthesized proteins in multiple tissues. | [14] |

| Autophagy | BONCAT-iTRAQ | 711 newly synthesized proteins | Characterization of de novo protein synthesis during autophagy. | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in a typical L-Azidonorleucine labeling experiment.

Metabolic Labeling of Newly Synthesized Proteins

-

Cell Culture Preparation: Culture cells to the desired confluency (typically 50-60%) in standard growth medium.

-

Methionine Depletion (Optional but Recommended): To enhance the incorporation of L-Azidonorleucine, starve the cells in methionine-free medium for 30-60 minutes prior to labeling.[5]

-

Pulse Labeling: Replace the methionine-free medium with medium containing this compound at the desired concentration (refer to Table 1). Incubate for the desired labeling period (e.g., 10 minutes to several hours) at 37°C in a CO₂ incubator. A negative control with methionine instead of L-Azidonorleucine should be included.[5]

-

Cell Harvest: After the labeling period, wash the cells with ice-cold PBS to stop the labeling process. Harvest the cells by scraping or trypsinization.

Cell Lysis and Protein Extraction

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Cell Lysis: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction for Biotinylation

-

Prepare Click Chemistry Reagents:

-

Biotin-Alkyne Probe: Prepare a stock solution (e.g., 10 mM in DMSO).

-

Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 50 mM in water).

-

Tris(2-carboxyethyl)phosphine (TCEP): Prepare a fresh stock solution (e.g., 50 mM in water). TCEP is a reducing agent to reduce Cu(II) to the catalytic Cu(I).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a stock solution (e.g., 10 mM in DMSO). TBTA is a ligand that stabilizes the Cu(I) oxidation state.

-

-

Click Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (e.g., 1 mg of total protein)

-

Biotin-Alkyne probe (final concentration ~25 µM)

-

TCEP (final concentration ~1 mM)

-

TBTA (final concentration ~100 µM)

-

CuSO₄ (final concentration ~1 mM)

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.

Enrichment of Biotinylated Proteins

-

Protein Precipitation: Precipitate the protein from the click chemistry reaction mixture using methods like methanol-chloroform precipitation to remove excess reagents.

-

Resuspension: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1.2% SDS in PBS).

-

Streptavidin Affinity Purification:

-

Equilibrate streptavidin-conjugated beads with the resuspension buffer.

-

Add the resuspended protein sample to the beads and incubate for 1-2 hours at room temperature with rotation to allow binding of the biotinylated proteins.

-

Wash the beads extensively with a series of stringent wash buffers (e.g., with decreasing concentrations of SDS) to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis or by on-bead digestion for mass spectrometry.

Sample Preparation for Mass Spectrometry

-

On-Bead Digestion:

-

After the final wash, resuspend the streptavidin beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

-

Peptide Cleanup: Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the peptides and proteins. For quantitative proteomics (e.g., BONLAC), use appropriate software to determine the relative abundance of proteins between different conditions.

Mandatory Visualizations

Experimental Workflows

Signaling Pathway Example: BDNF-TrkB Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule in the nervous system that regulates neuronal survival, differentiation, and synaptic plasticity, processes that are heavily reliant on de novo protein synthesis. The BONCAT and BONLAC methodologies have been employed to identify the specific proteins that are synthesized in response to BDNF signaling.[12]

Conclusion

This compound is a versatile and powerful tool for the study of protein synthesis and turnover. Its ability to be metabolically incorporated into newly synthesized proteins and subsequently tagged via bioorthogonal click chemistry provides an unparalleled level of specificity for isolating and identifying the nascent proteome. The methodologies described in this guide, from basic BONCAT to more advanced cell-selective and quantitative approaches, offer researchers a robust toolkit to investigate the dynamic nature of the proteome in a wide range of biological systems. As mass spectrometry technologies continue to advance in sensitivity and throughput, the applications of L-Azidonorleucine in proteomics are poised to expand, promising further insights into the complex regulation of protein homeostasis in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Mutant Methionyl-tRNA Synthetase-Based toolkit to assess induced-Mesenchymal Stromal Cell secretome in mixed-culture disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

L-Azidonorleucine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for L-Azidonorleucine hydrochloride (ANL), an unnatural amino acid and methionine surrogate utilized in advanced biochemical and pharmaceutical research for the metabolic labeling of proteins. This document synthesizes available data on its properties, hazards, and handling procedures to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound is a valuable tool in chemical biology, particularly for techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₄O₂·HCl | |

| Molecular Weight | 208.65 g/mol | |

| CAS Number | 1454334-76-9 | |

| Appearance | Solid | N/A |

| Solubility | Soluble to 100 mM in water | |

| Synonyms | 6-Azido-L-norleucine Hydrochloride, N⁶-Diazo-L-lysine Hydrochloride, H-L-Lys(N₃)-OH·HCl, (S)-2-Amino-6-azidohexanoic Acid Hydrochloride |

Safety and Hazard Information

There is conflicting information regarding the hazard classification of this compound. One supplier's Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture. However, another SDS provides a more stringent classification, which should be prudently followed to ensure user safety.

Hazard Classification (According to MedChemExpress SDS)

| Hazard | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Precautionary Statements

| Type | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective |

L-Azidonorleucine Hydrochloride: A Technical Guide to Solubility, Stability, and Applications

For Researchers, Scientists, and Drug Development Professionals

L-Azidonorleucine hydrochloride is a non-canonical amino acid and a methionine surrogate utilized in advanced biochemical and cell biology research. Its azide moiety allows for bioorthogonal ligation via "click chemistry," enabling the specific labeling and analysis of newly synthesized proteins. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols and its application in prominent research workflows.

Core Properties and Data

This compound is a white to off-white solid. Key quantitative data regarding its physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 208.65 g/mol | [1][2][3] |

| Molecular Formula | C₆H₁₂N₄O₂·HCl | [1][2][3] |

| CAS Number | 1454334-76-9 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [4] |

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source(s) |

| Water | 20.86 - 125 | 100 - 599.09 | Soluble.[1][2][3] Ultrasonic bath may be needed to achieve higher concentrations. | [1][2][3] |

| PBS | 100 | 479.27 | Clear solution; may require ultrasonic bath to fully dissolve.[5] | [5] |

| DMSO | Soluble | - | - | [3] |

Stability Profile

The stability of this compound is critical for its effective use in experiments and for ensuring the reproducibility of results. The following table summarizes recommended storage conditions for both the solid compound and its solutions.

| Form | Storage Temperature | Duration | Conditions | Source(s) |

| Solid | -20°C | Up to 3 years | Keep tightly sealed.[6] | [1][2][3] |

| 4°C | - | Sealed storage, away from moisture.[7] | [7] | |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[7] | [7] |

| -20°C | 1 month | Sealed storage, away from moisture.[7] | [7] |

General Stability Advice: Information regarding the stability of this compound in solution is not extensively reported.[8] As a general guideline, it is recommended to prepare stock solutions fresh and use them on the same day.[8] If storage is necessary, aliquoting and storing at -20°C or below for up to one month is advised.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices for similar compounds and should be adapted as needed for specific experimental contexts.

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

-

-

Quantification:

-

Dilute the clear supernatant to a concentration within the linear range of a suitable analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometry-based method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol is based on the International Council for Harmonisation (ICH) guidelines.[9]

-

Preparation of Samples:

-

Prepare solutions of this compound in water or a relevant buffer at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add 3% hydrogen peroxide and store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Analysis:

-

At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

-

Quantify the amount of remaining this compound and any major degradation products.

-

Application in Research: BONCAT and FUNCAT Workflows

This compound is a key reagent in Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT). These techniques allow for the specific labeling and subsequent analysis of newly synthesized proteins within cells and organisms.

BONCAT Experimental Workflow

The BONCAT workflow enables the affinity purification and identification of nascent proteins.

Caption: General workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).

FUNCAT Experimental Workflow

The FUNCAT workflow is designed for the fluorescent visualization of newly synthesized proteins within their cellular context.

Caption: General workflow for Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).

References

- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 2. pharmtech.com [pharmtech.com]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. longdom.org [longdom.org]

- 9. ema.europa.eu [ema.europa.eu]

L-Azidonorleucine Hydrochloride: A Technical Guide for Advanced Protein Analysis

CAS Number: 1454334-76-9

This technical guide provides an in-depth overview of L-Azidonorleucine hydrochloride (ANL), a non-canonical amino acid that has become an indispensable tool for researchers, scientists, and drug development professionals. ANL serves as a powerful probe for studying protein synthesis, dynamics, and localization in a cell-selective and temporally controlled manner. Its ability to be incorporated into nascent proteins and subsequently tagged via bioorthogonal chemistry has opened new avenues for understanding complex biological processes in vitro and in vivo.

Physicochemical Properties

This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1454334-76-9 | [2][3] |

| Molecular Formula | C₆H₁₃ClN₄O₂ | [1][4] |

| Molecular Weight | 208.65 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | >95.0% | [5] |

| Solubility | Soluble to 100 mM in water | [2][3] |

| Storage (Solid) | 4°C, sealed from moisture | [1] |

| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1] |

Mechanism of Action: A Methionine Surrogate for Bioorthogonal Labeling

L-Azidonorleucine is an unnatural amino acid that functions as a surrogate for methionine.[2][3][6] The core of its utility lies in a two-step process that enables the specific labeling of newly synthesized proteins.

First, for ANL to be incorporated into proteins, a mutant version of the methionyl-tRNA synthetase (MetRS) is required.[2][3][7] The endogenous MetRS in mammalian cells does not recognize ANL. However, engineered MetRS variants, such as the L274G mutant, possess a modified active site that allows them to charge ANL onto the initiator and elongator methionine tRNAs (tRNAMet).[3][4][7] By expressing this mutant MetRS in specific cells, researchers can ensure that only those cells will incorporate ANL into their nascent polypeptide chains during translation.[4][7]

Second, the incorporated ANL contains an azide (-N₃) group, which is a bioorthogonal handle. This means it is chemically inert within the biological system but can react selectively with a complementary functional group.[1][6] The azide group can undergo a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing an alkyne group.[1][6] This allows for the covalent attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry-based identification.[7]

This cell-selective labeling approach is the foundation for powerful techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT).[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Cell-type-specific metabolic labeling of nascent proteomes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound 1454334-76-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 6-Azido-L-norleucine HCl | 1454334-76-9 [chemicalbook.com]

- 7. Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful and widely adopted technique for the metabolic labeling and subsequent identification of newly synthesized proteins within a complex biological system.[1][2] This method offers a non-radioactive, robust, and highly specific approach to capture a snapshot of the "translatome"—the entirety of proteins being actively synthesized—at a given time.[1] By introducing non-canonical amino acids (ncAAs) bearing bio-orthogonal functional groups into nascent polypeptide chains, BONCAT allows for the selective visualization and enrichment of newly made proteins without perturbing the native cellular machinery.[3][4]

At its core, BONCAT leverages the cell's own translational apparatus to incorporate an amino acid analog, most commonly L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), in place of methionine.[5][6] These ncAAs possess a bio-orthogonal handle—an azide or alkyne group, respectively—that does not interact with native biological molecules.[4][7] This handle can then be specifically and efficiently reacted with a complementary probe via "click chemistry," a set of bio-orthogonal reactions, for downstream analysis.[2][6][8] This technical guide provides an in-depth overview of the BONCAT workflow, from metabolic labeling to protein identification, complete with experimental protocols and quantitative data.

The BONCAT Workflow: A Step-by-Step Overview

The BONCAT methodology can be broken down into three main stages: metabolic labeling, bio-orthogonal ligation (click chemistry), and downstream analysis. Each step is critical for the successful identification and quantification of the newly synthesized proteome.

Core Methodologies and Experimental Protocols

Metabolic Labeling of Newly Synthesized Proteins

The initial and most critical step in a BONCAT experiment is the successful incorporation of the ncAA into the proteome of interest. This is typically achieved by replacing methionine in the culture medium with one of its analogs, AHA or HPG.[5][6]

Experimental Protocol: Metabolic Labeling of Cultured Mammalian Cells

-

Cell Culture Preparation: Plate mammalian cells (e.g., HeLa, HEK293) and grow to the desired confluency in standard complete medium.[9][10]

-

Methionine Depletion: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Subsequently, incubate the cells in methionine-free Dulbecco's Modified Eagle's Medium (DMEM) for 30-60 minutes to deplete the intracellular methionine pool.[11]

-

ncAA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with the desired concentration of AHA or HPG. The optimal concentration can range from 1 mM to 4 mM, and the incubation time can vary from 30 minutes to several hours depending on the experimental goals.[12][13] A typical starting point is 1 mM AHA for 2-4 hours.[5]

-

Control Samples: It is crucial to include control samples, such as cells incubated with complete medium (containing methionine) or cells in methionine-free medium without the addition of an ncAA, to assess background and non-specific binding.[5][10]

-

Cell Harvest: After the labeling period, wash the cells with ice-cold PBS and harvest them for lysis.

Bio-orthogonal Ligation via Click Chemistry

Once the ncAAs are incorporated, the bio-orthogonal handle (azide or alkyne) is ready for covalent modification with a reporter tag. The most common ligation reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][6]

Experimental Protocol: Click Chemistry Ligation

This protocol is adapted for a biotin-alkyne probe.

-

Cell Lysis: Lyse the harvested cells in a buffer containing 1% SDS in PBS. Shear genomic DNA by sonication or with a syringe.[14]

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 50 µL reaction, the components are typically:

-

Protein lysate (containing AHA-labeled proteins)

-

Biotin-alkyne probe (e.g., DBCO-PEG4-Biotin) to a final concentration of 25-100 µM.[9][15]

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).

-

Copper(II) sulfate (CuSO4) to a final concentration of 1 mM (from a 50 mM stock in water).

-

-

Reaction Incubation: Add the reagents in the order listed above, vortexing gently after each addition. Incubate the reaction at room temperature for 1 hour, protected from light.[7]

-

Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol-chloroform precipitation.[10][16]

Downstream Analysis: Protein Enrichment and Identification

Following the click chemistry reaction, the tagged proteins can be enriched and identified using a variety of techniques.

Experimental Protocol: Affinity Purification of Biotinylated Proteins

-

Resuspend Protein Pellet: Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.1% SDS).

-

Incubation with Streptavidin Beads: Add streptavidin-coated magnetic beads to the protein lysate and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.[15]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, and finally PBS alone).[15]

-

Elution or On-Bead Digestion:

-

Elution: Elute the bound proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE sample buffer for subsequent Western blot analysis.

-

On-Bead Digestion: For mass spectrometry analysis, perform an on-bead tryptic digest of the captured proteins. This reduces sample loss and contamination.

-

Quantitative Data in BONCAT

The quantitative power of BONCAT allows for the comparison of protein synthesis rates under different conditions. When combined with techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it provides a robust platform for quantitative proteomics.[17][18]

| Parameter | Method | Organism/Cell Line | Labeling Time | Number of Proteins Identified/Quantified | Reference |

| Protein Identification | BONCAT-LC-MS/MS | HEK293 cells | 2 hours | 195 | [14] |

| Quantitative Proteomics | BONCAT-pSILAC | HeLa cells | 30 minutes | 1484 | [17][18] |

| Quantitative Proteomics | BONCAT-pSILAC | HeLa cells | 4 hours | 1931 | [17] |

| Protein Identification | QBONCAT | Mouse Retina | 1 or 5 days | 1792 | [19] |

| Protein Identification | BONCAT-LC-MS/MS | Arabidopsis thaliana seedlings | 30 minutes | Sensitive detection achieved | [13][20] |

Applications in Drug Development and Research

BONCAT has emerged as a valuable tool in various research areas, including:

-

Target Identification and Validation: By identifying proteins whose synthesis is altered in response to a drug candidate, BONCAT can help elucidate the drug's mechanism of action and identify potential off-target effects.

-

Understanding Disease Mechanisms: BONCAT can be used to study changes in protein synthesis associated with various diseases, providing insights into pathogenesis.[9]

-

Neuroscience: This technique has been instrumental in studying local protein synthesis in neurons, a process crucial for synaptic plasticity and memory formation.[12]

-

Microbiology: BONCAT allows for the identification of metabolically active microorganisms within complex environmental samples.[5][7]

References

- 1. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]

- 2. brandon-russell.com [brandon-russell.com]

- 3. chempep.com [chempep.com]

- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.plos.org [journals.plos.org]

- 17. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Architect of Altered Proteins: A Technical Guide to Mutant MetRS and L-Azidonorleucine Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to introduce non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in chemical biology and drug development. This technique unlocks the potential to install bioorthogonal handles, such as azides or alkynes, into proteins, enabling their visualization, identification, and manipulation in complex biological systems. L-Azidonorleucine (ANL), a surrogate for the essential amino acid methionine, is a cornerstone of this technology.[1][2] Its azide moiety serves as a versatile chemical handle for "click chemistry" reactions. However, the native cellular machinery is blind to ANL; the endogenous methionyl-tRNA synthetase (MetRS) does not efficiently recognize or "charge" it onto its cognate tRNA. This guide provides an in-depth exploration of the central player that overcomes this limitation: the engineered, mutant MetRS. By reprogramming this essential enzyme, researchers can hijack the cell's translational machinery to site-specifically incorporate ANL, paving the way for advanced proteomic studies.[3][4][5]

Core Principle: Overcoming Specificity through Engineering

The successful incorporation of ANL hinges on re-engineering the active site of MetRS. Wild-type MetRS possesses a precisely shaped binding pocket that accommodates methionine but excludes larger analogs like ANL.[6][7] The key strategy involves introducing specific mutations to enlarge this pocket, thereby allowing it to bind and activate ANL.

Several key mutant versions of MetRS have been developed, primarily from Escherichia coli and Mus musculus (mouse), which exhibit high efficiency and specificity for ANL.

-

E. coli MetRS Mutants: Early work identified that a single mutation, L13G, in the E. coli MetRS was sufficient to enable ANL incorporation.[4] Further screening and evolution led to the development of a highly efficient triple mutant, NLL-EcMetRS (L13N/Y260L/H301L) .[3][8][9] This variant not only accommodates ANL but shows a higher specificity for it over the natural methionine, making it exceptionally effective for labeling.[3][10]

-

Mus musculus MetRS Mutant: For studies in mammalian systems, a mouse MetRS variant, MetRSL274G , has proven highly effective.[11][12] This mutant allows for the global incorporation of ANL at all methionine positions within proteins in mammalian cells.[11][12]

These engineered enzymes are the linchpin of the technology, acting as molecular architects that direct the cell to build proteins with a new, functional component.

Mechanism of Mutant MetRS-Mediated ANL Incorporation

The process is a multi-step hijacking of the natural protein synthesis pathway. It begins with the introduction of the mutant MetRS gene into the target cells, followed by the administration of ANL.

-

Expression of Mutant MetRS: The gene for the engineered MetRS (e.g., NLL-EcMetRS or MetRSL274G) is introduced into the target cells, typically via a plasmid or lentiviral vector.[8][11][13]

-

ANL Supplementation: The cells are cultured in a medium supplemented with L-Azidonorleucine hydrochloride.[11]

-

Aminoacylation (Charging): The expressed mutant MetRS recognizes ANL and catalyzes its attachment to the 3' end of the methionyl-tRNA (tRNAMet), forming ANL-tRNAMet.[8][12]

-

Translation: During protein synthesis, the ribosome encounters a methionine codon (AUG). It then incorporates the ANL-tRNAMet into the growing polypeptide chain.[8]

-

Bioorthogonal Labeling: The newly synthesized, ANL-containing proteins can now be selectively tagged with probes containing a complementary reactive group (e.g., an alkyne) via click chemistry.

A Tale of Two tRNAs: N-Terminal vs. Global Labeling

A key technical nuance arises from the choice of mutant MetRS and the host system. In mammalian cells, there are two types of tRNAMet: an initiator tRNA (tRNAiMet) that starts protein synthesis, and an elongator tRNA (tRNAMet) that incorporates methionine at internal positions.

Remarkably, the bacterial NLL-EcMetRS , when expressed in mammalian cells, selectively aminoacylates the mammalian initiator tRNA but not the elongator tRNA.[8][9] This results in the highly specific incorporation of ANL only at the N-terminus of newly synthesized proteins.[8][9] In contrast, the mouse MetRSL274G mutant is capable of charging both initiator and elongator tRNAs, leading to global incorporation of ANL at all methionine sites.[11][12] This distinction offers powerful experimental flexibility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutant methionyl-tRNA synthetase from bacteria enables site-selective N-terminal labeling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila [bio-protocol.org]

L-Azidonorleucine Hydrochloride: An In-Depth Technical Guide to Nascent Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidonorleucine (ANL) hydrochloride is an unnatural amino acid and a powerful tool in chemical biology for the study of newly synthesized proteins. As a surrogate for methionine, ANL is incorporated into nascent polypeptide chains during translation.[1][2] Unlike the more commonly used L-azidohomoalanine (AHA), ANL is not recognized by wild-type methionyl-tRNA synthetase (MetRS).[3][4] This crucial difference allows for cell-type-specific labeling of proteomes in complex environments when combined with the expression of a mutant MetRS, which efficiently activates ANL.[1][4][5][6][7] The incorporated azide moiety serves as a bioorthogonal handle for covalent modification via "click chemistry," enabling the visualization, enrichment, and identification of newly synthesized proteins.[2][5][8] This technical guide provides a comprehensive overview of the use of L-azidonorleucine hydrochloride for nascent protein labeling, including detailed experimental protocols and quantitative data to aid researchers in their study of dynamic proteomes.

Mechanism of Action and Workflow

The core principle behind ANL-based nascent protein labeling lies in its selective incorporation into proteins in cells expressing a mutant methionyl-tRNA synthetase (MetRS). The workflow can be summarized in the following key steps:

-

Gene Delivery : The gene encoding the mutant MetRS is delivered to the target cells.

-

Metabolic Labeling : The cells are cultured in the presence of this compound.

-

Cell Lysis : The cells are lysed to release the proteome containing ANL-labeled nascent proteins.

-

Click Chemistry : The azide-functionalized proteins are covalently tagged with a reporter molecule (e.g., biotin or a fluorophore) containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[2][4]

-

Downstream Analysis : The tagged proteins are then subjected to downstream applications such as enrichment, visualization, or identification by mass spectrometry.

Figure 1: General workflow for nascent protein labeling using L-Azidonorleucine.

Quantitative Data Summary

The efficiency of L-azidonorleucine labeling is dependent on several factors, including its concentration, the duration of the labeling period, and the specific cell type. The following tables summarize key quantitative parameters for successful ANL incorporation and subsequent analysis.

| Parameter | Cell Type | Concentration | Duration | Notes | Reference |

| In Vitro Labeling | CHO cells | 1.5 mM | 6 h | For visualization of cell-selective incorporation. | [2] |

| Yeast | 50 µM | 24 h | For SPAAC pulse-chase experiments. | [9] | |

| In Vivo Labeling | Mouse (i.p. injection) | 4-400 mM | Daily for 1 week | Higher doses for neuronal populations. | [2] |

| Mouse (drinking water) | 0.9 mg/day/g body weight | 21 days | For labeling neuronal populations in the brain. | [2] |

Table 1: Recommended L-Azidonorleucine Labeling Conditions

| Parameter | Value | Notes | Reference |

| Molecular Weight | 208.65 g/mol | [1] | |

| Solubility | Soluble to 100 mM in water | [1] | |

| Storage | -20°C | [1] | |

| Stock Solution Stability | 1 month at -20°C, 6 months at -80°C | Sealed, away from moisture. | [2] |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Azidonorleucine

This protocol describes the general procedure for labeling newly synthesized proteins in mammalian cells expressing a mutant methionyl-tRNA synthetase.

Materials:

-

Mammalian cells expressing mutant MetRS

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Culture the cells expressing the mutant MetRS to the desired confluency.

-

Wash the cells once with pre-warmed PBS.

-

To deplete endogenous methionine, incubate the cells in methionine-free medium for 30-60 minutes.

-

Remove the methionine-free medium and add fresh methionine-free medium containing the desired concentration of L-Azidonorleucine (e.g., 1.5 mM for CHO cells).[2]

-

Incubate the cells for the desired labeling period (e.g., 6 hours).[2]

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells with an appropriate lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysate. The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Tagging

This protocol outlines the "click" reaction to attach a reporter molecule (e.g., biotin-alkyne) to the ANL-labeled proteins.

Materials:

-

ANL-labeled cell lysate

-

Biotin-alkyne (or other alkyne-functionalized reporter)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

To a microcentrifuge tube, add the ANL-labeled cell lysate.

-

Add the following click chemistry reagents in order, vortexing gently after each addition:

-

Biotin-alkyne

-

TCEP

-

TBTA

-

CuSO₄

-

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

The biotin-tagged proteins are now ready for enrichment using streptavidin-functionalized beads.

Figure 2: Schematic of the CuAAC reaction for labeling ANL-containing proteins.

Downstream Applications and Considerations

Protein Enrichment and Mass Spectrometry

A common application of ANL labeling is the enrichment of the nascent proteome for subsequent analysis by mass spectrometry. Following biotinylation via click chemistry, the labeled proteins can be captured using streptavidin-coated beads. After stringent washing to remove non-specifically bound proteins, the enriched proteins are eluted and digested, typically with trypsin, for identification and quantification by LC-MS/MS.[10][11] This approach significantly reduces sample complexity, enabling the detection of low-abundance proteins and subtle changes in protein synthesis.[11]

Fluorescent Labeling and Imaging

For visualization of nascent protein synthesis, an alkyne-functionalized fluorophore can be used in the click reaction. This technique, known as fluorescent non-canonical amino acid tagging (FUNCAT), allows for the imaging of newly synthesized proteins in cells and tissues using fluorescence microscopy.[1][12]

Quantitative Proteomics

For quantitative analysis of changes in protein synthesis, ANL labeling can be combined with stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).[11] This allows for the relative quantification of newly synthesized proteins between different experimental conditions. Alternatively, heavy isotope-labeled ANL can be used for a more direct quantification strategy.[13][14]

Advantages and Limitations

The primary advantage of L-azidonorleucine over L-azidohomoalanine is the ability to perform cell-type-specific labeling in complex biological systems.[3][4][5] This is particularly valuable for studying protein synthesis in specific cell populations within a tissue or in co-culture systems. However, a key requirement is the successful delivery and expression of the mutant MetRS in the target cells. The potential for altered protein function or localization due to the incorporation of an unnatural amino acid should also be considered, although studies have shown that ANL labeling does not affect the normal localization of labeled proteins.[1]

Conclusion

This compound provides a robust and versatile method for the selective labeling of nascent proteins. Its unique requirement for a mutant methionyl-tRNA synthetase enables cell-type-specific proteomic analysis, offering a significant advantage for studying complex biological systems. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize L-azidonorleucine to gain valuable insights into the dynamic nature of the proteome in health and disease.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Secretome of a Specific Cell Expressing Mutant Methionyl-tRNA Synthetase in Co-Culture Using Click Chemistry [mdpi.com]

- 6. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 10. genscript.com [genscript.com]

- 11. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Azidonorleucine Hydrochloride in Mammalian Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Azidonorleucine (ANL) is a non-canonical amino acid and a surrogate for methionine.[1][2] Its incorporation into nascent proteins is a powerful technique for metabolic labeling, enabling the visualization, identification, and quantification of newly synthesized proteins. A key feature of ANL is that its integration into proteins is not facilitated by wild-type methionyl-tRNA synthetase (MetRS). Instead, it requires the expression of a specifically engineered mutant MetRS.[3][4][5] This characteristic allows for cell-type-specific labeling of proteomes within a mixed cell population or a whole organism, by controlling the expression of the mutant synthetase.[4][6]

The azide moiety on the ANL molecule serves as a bioorthogonal handle for "click chemistry."[1] This allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7] This versatile approach facilitates a wide range of downstream applications, including proteomic analysis, protein localization studies, and monitoring protein dynamics in response to various stimuli.

Key Applications

-

Cell-Type-Specific Proteomics: Isolate and identify proteins synthesized in specific cell types within a co-culture system or complex tissue.[4]

-

Pulse-Chase Analysis: Monitor the dynamics of protein synthesis and degradation over time.

-

Visualization of Protein Synthesis: Image the subcellular localization of newly synthesized proteins using fluorescently tagged alkynes.[3]

-

Enrichment of Nascent Proteomes: Isolate and enrich newly synthesized proteins for subsequent analysis by mass spectrometry.[5]

Data Presentation

Table 1: L-Azidonorleucine Hydrochloride Stock Solution Preparation

| Property | Value | Source(s) |

| Molecular Weight | 208.65 g/mol | [3] |

| Solvent | Water, PBS, or cell culture medium | [3] |

| Maximum Solubility | 100 mM in water (20.86 mg/mL) | [3] |

| Recommended Stock Conc. | 10 mM to 100 mM | [3] |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |

Example Preparation for a 10 mM Stock Solution: To prepare 10 mL of a 10 mM stock solution, dissolve 20.86 mg of this compound in 10 mL of sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

Table 2: Recommended ANL-HCl Labeling Conditions for Mammalian Cells

| Cell Line / Type | ANL-HCl Concentration | Incubation Time | Notes | Source(s) |

| CHO Cells | 1.5 mM | 6 hours | Cells were transfected to express the mutant MetRS. | [1] |

| General Mammalian | 0.1 - 1.0 mM | 4 - 24 hours | Optimal concentration and time are cell-type dependent and should be determined empirically. A toxicity assay (e.g., MTT or trypan blue exclusion) is recommended to determine the optimal working concentration for your specific cell line. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol is designed for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.

Materials:

-

Mammalian cells expressing a mutant MetRS capable of incorporating ANL.

-

Complete growth medium.

-

Methionine-free medium (e.g., DMEM without L-methionine).

-

This compound (ANL-HCl) stock solution (10 mM).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow until they reach the desired confluency (typically 70-80%).

-

Methionine Depletion (Optional but Recommended):

-

Aspirate the complete growth medium.

-

Wash the cells once with 2 mL of pre-warmed PBS.

-

Add 2 mL of pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂. This step enhances the incorporation of ANL.

-

-

Labeling:

-

Prepare the labeling medium by supplementing the methionine-free medium with ANL-HCl to the desired final concentration (e.g., 1.5 mM).

-

Aspirate the medium from the methionine depletion step.

-

Add 2 mL of the ANL-containing labeling medium to each well.

-

Incubate for the desired period (e.g., 6 hours) at 37°C and 5% CO₂.

-

-

Cell Harvesting:

-

After incubation, aspirate the labeling medium.

-

Wash the cells twice with 2 mL of cold PBS.

-

The cells are now ready for downstream processing, such as cell lysis for proteomic analysis or fixation for imaging (see Protocol 2).

-

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging

This protocol outlines the detection of ANL-labeled proteins in fixed cells using a copper-catalyzed click reaction.

Materials:

-

ANL-labeled cells on coverslips.

-

PBS.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

-

Wash Buffer: 3% BSA in PBS.

-

Click Reaction Cocktail (prepare fresh):

-

Alkyne-fluorophore (e.g., Alkyne-TAMRA), 1-10 µM final concentration.

-

Copper(II) Sulfate (CuSO₄), 1 mM final concentration.

-

Reducing Agent (e.g., Sodium Ascorbate), 10 mM final concentration (prepare fresh).

-

Tris-buffered saline (TBS) or PBS.

-

Procedure:

-

Fixation:

-

Wash the ANL-labeled cells on coverslips once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[8]

-

-

Washing:

-

Wash the fixed cells twice with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.[8]

-

-

Washing:

-

Wash the cells twice with 3% BSA in PBS.[8]

-

-

Click Reaction:

-

Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order: alkyne-fluorophore, CuSO₄, and finally the sodium ascorbate. Mix gently.

-

Remove the wash buffer from the cells and add enough Click Reaction Cocktail to cover the coverslip.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes and Mounting:

-

Aspirate the reaction cocktail.

-

Wash the cells three times with 3% BSA in PBS.

-

If desired, counterstain the nuclei with a DNA stain like DAPI.

-

Wash once more with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using fluorescence microscopy.

-

Visualizations

Caption: Workflow for metabolic labeling and detection of proteins using L-Azidonorleucine.

Caption: Schematic of L-Azidonorleucine incorporation and subsequent click chemistry detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]

- 4. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Unveiling Nascent Proteomes: A Step-by-Step Guide to BONCAT using L-Azidonorleucine Hydrochloride

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and profile newly synthesized proteins within a complex biological system. This method relies on the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide or alkyne, into nascent polypeptide chains. This is followed by the covalent ligation of a reporter molecule via a highly specific and efficient "click chemistry" reaction. This approach allows for the visualization and enrichment of newly synthesized proteins with high temporal and spatial resolution.[1][2][3]

This guide provides a detailed protocol for performing BONCAT using L-Azidonorleucine hydrochloride (ANL), a methionine surrogate bearing an azide moiety. A key feature of ANL-based BONCAT is the requirement for a mutant methionyl-tRNA synthetase (MetRS) for its efficient incorporation into proteins.[4][5][6][7] This enables cell-type-specific labeling of nascent proteomes by expressing the mutant MetRS in the cells of interest.[4][5][7] These application notes are designed for researchers in various fields, including cell biology, neuroscience, and drug discovery, to facilitate the study of dynamic changes in protein synthesis in response to diverse stimuli.

Principle of BONCAT using L-Azidonorleucine

The BONCAT methodology using L-Azidonorleucine (ANL) involves a two-step process. First, cells expressing a mutant methionyl-tRNA synthetase (MetRS) are cultured in methionine-free medium supplemented with ANL. The mutant MetRS recognizes and charges tRNA Met with ANL, leading to its incorporation into newly synthesized proteins in place of methionine.[7][8][9] The azide group on the incorporated ANL serves as a bioorthogonal handle.

In the second step, the azide-labeled proteins are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction.[10][11][12] This involves ligating an alkyne-containing reporter molecule, such as a fluorophore for imaging (fluorescent non-canonical amino acid tagging or FUNCAT) or a biotin tag for affinity purification and subsequent identification by mass spectrometry.[2][7][13]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | R&D Systems / Tocris | 6669 / 6669 |

| Mutant Methionyl-tRNA Synthetase (MetRS) Plasmid | (Dependent on specific mutant) | - |

| Methionine-free DMEM | Thermo Fisher Scientific | 21013024 |

| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher Scientific | 26400044 |

| Alkyne-Biotin | Click Chemistry Tools | A112 |

| Alkyne-Fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne) | Thermo Fisher Scientific | A10267 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Streptavidin Agarose Resin | Thermo Fisher Scientific | 20347 |

Protocol 1: Metabolic Labeling of Nascent Proteins with L-Azidonorleucine

-

Cell Preparation and Transfection:

-

Plate cells of interest at an appropriate density.

-

Transfect cells with a plasmid encoding the mutant MetRS using a suitable transfection reagent. Allow for sufficient time (typically 24-48 hours) for expression of the mutant synthetase.

-

-

Methionine Depletion:

-

Gently wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS).

-

Replace the growth medium with pre-warmed methionine-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS) and antibiotics.

-

Incubate the cells for 1-2 hours to deplete endogenous methionine reserves. This step is crucial for efficient ANL incorporation.

-

-

L-Azidonorleucine Labeling:

-

Prepare a stock solution of this compound in sterile water. The final concentration for labeling can range from 25 to 100 µM, which should be optimized for the specific cell type to minimize toxicity.[14]

-

Add the ANL stock solution to the methionine-free medium to achieve the desired final concentration.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental goals.

-

-

Cell Lysis:

-

After the labeling period, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Click Chemistry Reaction for Biotin Tagging

-

Preparation of Click Chemistry Reaction Mix:

-

For a typical 50 µL reaction, combine the following components in the order listed:

-